Cas no 522608-86-2 (anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol)
anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol Chemical and Physical Properties
Names and Identifiers
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- 3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
- anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
- BDBM50126805
- AB44738
- SCHEMBL694003
- (8-Anti)-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
- CHEMBL32156
- AKOS015919726
- MFCD22379976
- AMY16165
- endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
- exo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
- A871050
- QBGJTVIWVSLDFA-UHFFFAOYSA-N
- N-benzyl-3-azabicyclo[3.2.1]octan-8b-ol
- DB-315121
- 522608-86-2
- 521944-15-0
- 3-Benzyl-3-aza-bicyclo[3.2.1]octan-8-ol
- F14385
- 3-Benzyl-3azabicyclo[3.2.1]octan-8-ol
-
- MDL: MFCD26405711
- Inchi: 1S/C14H19NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
- InChI Key: QBGJTVIWVSLDFA-UHFFFAOYSA-N
- SMILES: OC1C2CN(CC3C=CC=CC=3)CC1CC2
Computed Properties
- Exact Mass: 217.14700
- Monoisotopic Mass: 217.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47000
- LogP: 1.82720
anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM521604-1g |
3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol |
522608-86-2 | 97% | 1g |
$541 | 2024-07-15 | |
| eNovation Chemicals LLC | D585661-1G |
(8-anti)-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol |
522608-86-2 | 97% | 1g |
$470 | 2024-05-23 | |
| eNovation Chemicals LLC | D585661-5G |
(8-anti)-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol |
522608-86-2 | 97% | 5g |
$1305 | 2024-05-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06365-1G |
anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol |
522608-86-2 | 97% | 1g |
¥ 2,877.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06365-5G |
anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol |
522608-86-2 | 97% | 5g |
¥ 7,999.00 | 2023-04-13 | |
| A2B Chem LLC | AD20517-1g |
3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol |
522608-86-2 | 97% | 1g |
$6218.00 | 2024-04-19 | |
| Crysdot LLC | CD11111288-1g |
3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol |
522608-86-2 | 97% | 1g |
$617 | 2024-07-17 | |
| Crysdot LLC | CD11111288-5g |
3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol |
522608-86-2 | 97% | 5g |
$1856 | 2024-07-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06365-100.0mg |
anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol |
522608-86-2 | 97% | 100.0mg |
¥864.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06365-250.0mg |
anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol |
522608-86-2 | 97% | 250.0mg |
¥1148.0000 | 2025-04-11 |
anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol Suppliers
anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
Comprehensive Overview of Anti-3-Benzyl-3-Azabicyclo[3.2.1]Octan-8-Ol (CAS No. 522608-86-2): Structure, Applications, and Research Insights
The compound anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol (CAS No. 522608-86-2) is a bicyclic organic molecule featuring a unique azabicyclo[3.2.1]octane scaffold. This structure is characterized by a nitrogen atom integrated into a bridged bicyclic system, which has garnered significant attention in medicinal chemistry due to its conformational rigidity and potential bioactivity. The benzyl substitution at the 3-position and the hydroxyl group at the 8-position further enhance its versatility in drug design, making it a valuable intermediate for synthesizing neurologically active compounds and GPCR-targeting ligands.
Recent studies highlight the growing interest in azabicyclic compounds like anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol for their role in addressing neurodegenerative diseases and pain management. Researchers are exploring its derivatives as potential modulators of dopamine receptors and sigma-1 receptors, aligning with current trends in precision medicine. The compound’s stereochemistry (anti-configuration) is particularly critical for its binding affinity, a topic frequently queried in AI-driven drug discovery platforms.
From a synthetic perspective, CAS No. 522608-86-2 serves as a key building block for heterocyclic chemistry. Its bicyclic core offers stability against metabolic degradation, a feature highly sought after in CNS drug development. Computational chemistry tools, such as molecular docking and QSAR modeling, often utilize this scaffold to predict interactions with biological targets. This aligns with the surge in searches for AI-aided molecular optimization and fragment-based drug design.
Industrial applications of anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol extend to catalysis and material science. Its nitrogen-containing framework is being investigated for ligand design in asymmetric synthesis, responding to the demand for green chemistry solutions. Additionally, its potential in polymeric materials with tailored thermal properties has been noted in patent literature, resonating with queries about high-performance polymers.
Safety and handling of CAS No. 522608-86-2 adhere to standard laboratory protocols, with no significant regulatory restrictions reported. Its stability under ambient conditions makes it suitable for high-throughput screening workflows, a recurring theme in pharmaceutical R&D forums. Analytical methods like HPLC and LC-MS are commonly employed for purity assessment, addressing frequent search terms like compound characterization techniques.
In summary, anti-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol exemplifies the intersection of structural complexity and therapeutic potential. Its relevance to neurological research, sustainable chemistry, and computational drug discovery ensures its prominence in contemporary scientific discourse. Future studies may focus on its enantioselective synthesis and structure-activity relationships, topics increasingly explored via machine learning algorithms in chemistry.
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